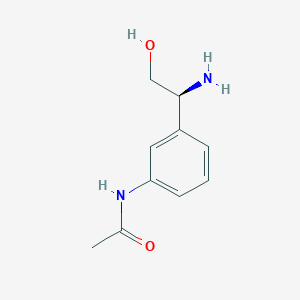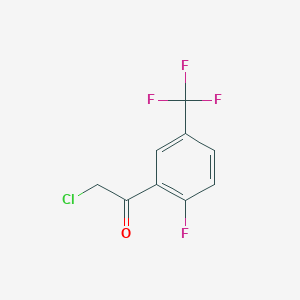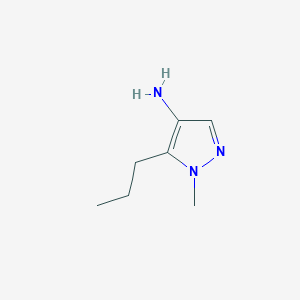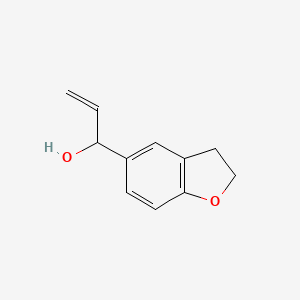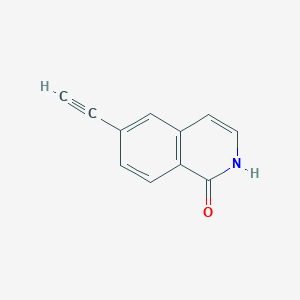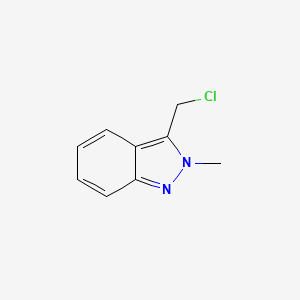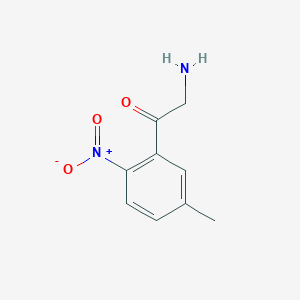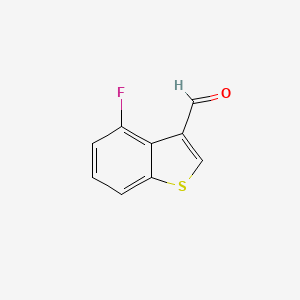
4-(2,4-Dichlorophenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12Cl2O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 2,4-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with butan-2-ol in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of catalysts such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. Biocatalysis, for instance, has emerged as a promising approach for synthesizing chiral intermediates, including this compound. This method leverages the use of enzymes or whole-cell biocatalysts to achieve high enantioselectivity and yield under environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-(2,4-dichlorophenyl)butan-2-one.
Reduction: Formation of 4-(2,4-dichlorophenyl)butane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Dichlorophenyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)butan-2-one: An oxidized form of 4-(2,4-Dichlorophenyl)butan-2-ol.
4-(2,4-Dichlorophenyl)butane: A reduced form of this compound.
2,4-Dichlorophenyl derivatives: Compounds with similar phenyl ring substitutions but different alkyl chains.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its secondary alcohol group and dichlorophenyl substitution make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H12Cl2O |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7,13H,2-3H2,1H3 |
InChI Key |
VMFBCBHONPLBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13600683.png)
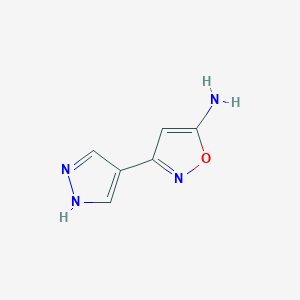
![1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-](/img/structure/B13600691.png)
